3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one
Description
3-[4-(3,4-Dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a 1,2,3-benzotriazin-4(3H)-one core substituted at the 3-position with a 4-oxobutyl chain linked to a 3,4-dihydroisoquinoline moiety. This structure combines the benzotriazinone scaffold—known for its versatility in medicinal chemistry—with a dihydroisoquinoline group, which is frequently associated with central nervous system (CNS) activity .
The benzotriazinone core (CAS 90-16-4, MW 147.13 g/mol) is a pharmacophore with demonstrated utility in drug discovery due to its stability and ability to engage in hydrogen bonding . The 4-oxobutyl linker may enhance solubility and modulate pharmacokinetic properties, while the dihydroisoquinoline substituent could confer affinity for neurotransmitter receptors, as seen in related compounds targeting serotonin pathways .
Properties
IUPAC Name |
3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(23-13-11-15-6-1-2-7-16(15)14-23)10-5-12-24-20(26)17-8-3-4-9-18(17)21-22-24/h1-4,6-9H,5,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCVSMAAWWRGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Dihydroisoquinoline Moiety: This step often involves the reduction of isoquinoline derivatives.
Linking the Two Moieties: The final step involves the formation of a butyl chain linking the benzotriazinone and dihydroisoquinoline units. This can be done through alkylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Substitution at the 3-Position
Key Observations :
- The dihydroisoquinoline group in the target compound differentiates it from analogs with indole or piperazinyl substituents, which are often associated with CNS targets .
- Sulfanylmethyl and carbonyl-linked groups (e.g., benzodioxin) may alter solubility and metabolic stability compared to the 4-oxobutyl chain .
Functional Derivatives for Peptide Coupling
| Compound Name | Role | Application | References |
|---|---|---|---|
| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | Coupling reagent | Amide bond formation in peptide synthesis | |
| Target Compound | N/A | N/A | N/A |
Key Observations :
- DEPBT demonstrates the utility of benzotriazinone derivatives in synthetic chemistry, whereas the target compound’s 4-oxobutyl-dihydroisoquinoline substituent suggests a therapeutic rather than synthetic focus .
Enzyme Inhibition
| Compound Name | Target Enzyme | IC50/Activity | References |
|---|---|---|---|
| Compound 5c (N-substituted benzotriazinone) | α-Glucosidase | 29.75 ± 0.14 µM (more potent than acarbose) | |
| Target Compound | Not reported | N/A | N/A |
Key Observations :
- The absence of a sulfonamide or hydroxyl group in the target compound may limit similar activity .
Anesthetic and CNS Activity
| Compound Name | Activity | Comparison to Reference Drug | References |
|---|---|---|---|
| Anesthetic derivative of 7a (benzotriazinone) | Local anesthetic | Similar to lidocaine | |
| Target Compound | Potential CNS modulation | N/A | N/A |
Key Observations :
- The lidocaine-like activity of benzotriazinone derivatives underscores the scaffold’s versatility. The dihydroisoquinoline group in the target compound may align with CNS-targeting analogs, such as those for depression .
Key Observations :
- Gram-scale synthesis of benzotriazinones is feasible via optimized diazotization, though the target compound’s complex substituent may require multi-step protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
